molecular formula C12H26 B3054856 3-Methyl-4-propyloctane CAS No. 62184-35-4

3-Methyl-4-propyloctane

Cat. No. B3054856
CAS RN: 62184-35-4
M. Wt: 170.33 g/mol
InChI Key: CTXPEFTVFFFIBQ-UHFFFAOYSA-N
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Description

3-Methyl-4-propyloctane is an organic compound with the molecular formula C12H26 . It belongs to the class of alkanes, which are hydrocarbons containing only single covalent bonds between carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound consists of a chain of 12 carbon atoms (octane), with a methyl group (CH3) attached to the third carbon atom and a propyl group (C3H7) attached to the fourth carbon atom . The molecular weight of the compound is 170.3348 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 170.3348 and a density of 0.7617 . The compound has a melting point of -50.8°C and a boiling point of 197°C .

Scientific Research Applications

1. X-Ray Structures and Computational Studies

The study by Nycz, Małecki, Zawiazalec, & Paździorek (2011) explored the x-ray structures and computational studies of several cathinones. Although it does not directly address 3-Methyl-4-propyloctane, its methodology and findings can be relevant in understanding the structural and electronic properties of similar compounds.

2. Polymerization Studies

The polymerization of compounds like N-Propargyl-2-methyloctanamide and N-propargyl-2-ethyloctanamide, similar in structure to this compound, was examined in a study by Tabei, Nomura, Shiotsuki, Sanda, & Masuda (2005). This research provides insights into the behavior of similar compounds in polymerization reactions and their potential applications in materials science.

3. Forensic Toxicology

Research by Fogarty, Papsun, & Logan (2018) on 3-methylfentanyl, a compound structurally related to this compound, highlighted its importance in forensic toxicology. The study developed a method for analyzing low concentrations of similar compounds in blood, which could be adapted for this compound.

4. Dielectric Studies

The study of dielectric properties of various organic compounds including 3-methyl-3-heptanol by Johari & Goldstein (1971) can offer insights into the physical properties of this compound, which may have similar characteristics.

properties

IUPAC Name

3-methyl-4-propyloctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-5-8-10-12(9-6-2)11(4)7-3/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXPEFTVFFFIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC)C(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611350
Record name 3-Methyl-4-propyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62184-35-4
Record name 3-Methyl-4-propyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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